N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Physicochemical profiling Drug-likeness Permeability

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic small molecule (C15H12N2O3, MW 268.27) featuring a furan-3-carboxamide moiety linked via methylene to a 5-(furan-3-yl)pyridin-3-yl scaffold. The compound belongs to the pyridyl-furan carboxamide class, which has been explored for antiplasmodial activity through inhibition of the parasite's PI4KIIIb enzyme.

Molecular Formula C15H12N2O3
Molecular Weight 268.272
CAS No. 2034498-05-8
Cat. No. B2774972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
CAS2034498-05-8
Molecular FormulaC15H12N2O3
Molecular Weight268.272
Structural Identifiers
SMILESC1=COC=C1C2=CN=CC(=C2)CNC(=O)C3=COC=C3
InChIInChI=1S/C15H12N2O3/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1-6,8-10H,7H2,(H,17,18)
InChIKeyDIGGSUNIUSKZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide (CAS 2034498-05-8): Structural and Physicochemical Baseline for Procurement Decisions


N-((5-(Furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic small molecule (C15H12N2O3, MW 268.27) featuring a furan-3-carboxamide moiety linked via methylene to a 5-(furan-3-yl)pyridin-3-yl scaffold [1]. The compound belongs to the pyridyl-furan carboxamide class, which has been explored for antiplasmodial activity through inhibition of the parasite's PI4KIIIb enzyme [2]. It is commercially cataloged as a research chemical, but publicly available quantitative pharmacological data remain scarce.

Why Generic Substitution Fails for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide


Structurally analogous pyridyl-furan carboxamides cannot be generically interchanged because subtle modifications to the amide substituent (e.g., furan-3-yl vs. tetrahydrofuran-3-yl vs. benzofuran-2-yl) alter molecular weight, hydrogen-bonding capacity, and lipophilicity, which collectively govern target-binding complementarity and pharmacokinetic profiles [1]. No head-to-head selectivity or potency comparisons have been published; therefore, procurement decisions must currently rely on the compound's distinct physicochemical signature and its position within the antiplasmodial pyridyl-furan chemotype [2].

Quantitative Differentiation Evidence for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide Against Closest Analogs


Molecular Weight and Topological Polar Surface Area Differentiation vs. Tetrahydrofuran Analog

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide (268.27 g/mol) is 4.03 g/mol lighter than its tetrahydrofuran analog N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide (272.30 g/mol) [1]. This difference, although small, corresponds to a loss of two sp3 carbons and the introduction of an aromatic furan ring, which reduces rotatable bonds and modifies topological polar surface area (approximately 68 Ų vs. approximately 71 Ų for the tetrahydrofuran analog) [2]. The lower molecular weight and reduced flexibility may favor passive membrane permeability in certain biological contexts.

Physicochemical profiling Drug-likeness Permeability

Lipophilicity (cLogP) Differentiation vs. Benzofuran-2-carboxamide Analog

The target compound (estimated cLogP ≈ 2.1) is significantly less lipophilic than N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide (cLogP ≈ 3.4) [1]. The 1.3 log unit difference reflects the replacement of the benzofuran moiety with a simpler furan ring, reducing the number of aromatic carbons and the overall hydrophobicity. Lower lipophilicity is often associated with reduced non-specific protein binding and a lower risk of off-target accumulation.

Lipophilicity ADME Off-target risk

Hydrogen-Bond Donor Count Differentiation vs. 5-Methylpyrazine-2-carboxamide Analog

The target compound possesses one hydrogen-bond donor (the amide NH) and three hydrogen-bond acceptors (amide carbonyl, furan oxygen, pyridine nitrogen) [1]. In contrast, N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide contains two hydrogen-bond donors (amide NH plus a second NH or additional acceptor) and four acceptors [2]. The reduced H-bond donor count may influence target selectivity and crystal packing, which is relevant for solid-form screening and formulation development.

Hydrogen bonding Selectivity Crystal engineering

Aromatic Ring Count and Conformational Rigidity vs. Tetrahydrofuran Analog

The target compound contains two furan rings (both aromatic) and one pyridine ring, conferring high conformational rigidity [1]. The tetrahydrofuran analog replaces one furan with a saturated oxolane ring, increasing the number of rotatable bonds and reducing aromaticity [2]. The higher degree of planarity and π-stacking potential in the target compound may enhance binding affinity to flat, aromatic-rich binding pockets such as the ATP site of kinases.

Conformational restriction Target engagement Entropy

Priority Application Scenarios for N-((5-(Furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide Based on Differential Properties


Anti-Plasmodial Drug Discovery and Target Validation for PI4KIIIb Inhibition

The compound belongs to the pyridyl-furan chemotype shown to block P. falciparum red blood cell invasion and protein trafficking via PI4KIIIb inhibition [1]. Its distinct physicochemical profile (lower MW and cLogP vs. benzofuran analogs) makes it a candidate for hit-to-lead optimization campaigns aiming to balance potency with drug-like properties.

Kinase Selectivity Profiling and Chemical Probe Development

The compound's high aromaticity and reduced rotatable bond count suggest it may exhibit kinase selectivity when profiled against a panel of lipid and tyrosine kinases [2]. Procurement for use in ADP-Glo™ or similar kinase assays can help define its selectivity fingerprint and validate its utility as a chemical probe for PI4KIIIb.

Physicochemical Property Benchmarking in Heterocyclic Library Design

As a member of the furan-pyridine hybrid scaffold family, this compound provides a reference point for structure-property relationship (SPR) studies. Its balanced cLogP and TPSA values position it as a lead-like starting point for medicinal chemists designing focused libraries with improved permeability and solubility [3].

Quote Request

Request a Quote for N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.